molecular formula C10H7BrS B13841902 4-Bromonaphthalene-1-thiol CAS No. 62648-52-6

4-Bromonaphthalene-1-thiol

Cat. No.: B13841902
CAS No.: 62648-52-6
M. Wt: 239.13 g/mol
InChI Key: BQGIJORGYRANHR-UHFFFAOYSA-N
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Description

4-Bromonaphthalene-1-thiol is an organic compound characterized by a bromine atom and a thiol group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalene-1-thiol typically involves the bromination of naphthalene-1-thiol. One common method includes the reaction of naphthalene-1-thiol with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromonaphthalene-1-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromonaphthalene-1-thiol involves its ability to undergo various chemical transformations. The thiol group can form covalent bonds with metal ions and other electrophiles, facilitating the formation of complex structures. The bromine atom can participate in substitution and coupling reactions, enabling the synthesis of diverse organic compounds .

Comparison with Similar Compounds

Uniqueness: 4-Bromonaphthalene-1-thiol is unique due to the presence of both a bromine atom and a thiol group, which allows it to participate in a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in organic synthesis and material science .

Properties

IUPAC Name

4-bromonaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGIJORGYRANHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493855
Record name 4-Bromonaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62648-52-6
Record name 4-Bromonaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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